molecular formula C8H17Cl2N5 B2754173 1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine dihydrochloride CAS No. 1334146-67-6

1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine dihydrochloride

Cat. No.: B2754173
CAS No.: 1334146-67-6
M. Wt: 254.16
InChI Key: BIXQZMIVOASQBL-UHFFFAOYSA-N
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Description

1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine dihydrochloride is a chemical compound that features a triazole ring and a piperazine moiety. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities .

Scientific Research Applications

1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine dihydrochloride typically involves the reaction of 1-(2-chloroethyl)piperazine with 1H-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow techniques and advanced purification methods to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with hydroxyl or carbonyl groups, while substitution reactions may introduce various alkyl or acyl groups .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4H-1,2,4-triazol-3-ylmethyl)piperazine dihydrochloride
  • 2-(1H-1,2,4-triazol-1-yl)terephthalic acid
  • 4-(1H-1,2,4-triazol-1-yl)styryl derivatives

Uniqueness

1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine dihydrochloride is unique due to its specific combination of a triazole ring and a piperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

1-[2-(1,2,4-triazol-1-yl)ethyl]piperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N5.2ClH/c1-3-12(4-2-9-1)5-6-13-8-10-7-11-13;;/h7-9H,1-6H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXQZMIVOASQBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCN2C=NC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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